molecular formula C18H16N2O2S B5548145 1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No. B5548145
M. Wt: 324.4 g/mol
InChI Key: MICVFBLDHUIOBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound and its derivatives have been synthesized through various methods, including the reaction of specific phenyl and methoxyphenyl components with thiazol derivatives. A notable synthesis involves the creation of novel compounds using UV, IR, 1H and 13C NMR, and mass spectrometry for characterization. The density functional theory (DFT) calculation is used for structural optimization and theoretical vibrational spectra interpretation, highlighting the equilibrium geometry and bonding features of such compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis via DFT calculations, including harmonic vibrational wave numbers and the investigation of structural changes due to electron withdrawing group substitution, provides insights into the molecular architecture. The analysis also involves Mülliken population analysis on atomic charges, HOMO—LUMO energy gap discussions for thermodynamic stability, and reactivity predictions in excited states (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions encompass the formation of novel Schiff bases, with the Gewald synthesis technique being a pivotal method for creating derivatives from the primary compound. These reactions lead to the development of compounds with potential antimicrobial activity, as evidenced by in vitro testing against various bacterial and fungal organisms (Puthran et al., 2019).

Physical Properties Analysis

Physical properties, such as crystal structure and transparency in the visible region, are determined using techniques like single crystal XRD and UV-visible thermal analysis. These methods affirm the compound's stability and structural integrity under different conditions (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties analysis extends to the exploration of potential antibacterial activity through molecular docking studies. These studies aim to understand the interaction between the synthesized compound and bacterial proteins, shedding light on the compound's mechanism of action and efficacy as an antibacterial agent (Shahana & Yardily, 2020).

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel Schiff bases were synthesized from related compounds and displayed excellent in vitro antimicrobial activity against various bacterial and fungal organisms, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Antioxidant and Anticancer Activities

Derivatives of the compound have demonstrated significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. Additionally, certain derivatives exhibited potent anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer research and therapy (Tumosienė et al., 2020).

Synthesis and Molecular Structure Analysis

Research has also focused on the synthesis of novel compounds and the analysis of their molecular structures using various spectroscopic methods and density functional theory calculations. Such studies provide insights into the compounds' structural characteristics and their potential reactivity and stability, which are crucial for their applications in medicinal chemistry and material science (Shahana & Yardily, 2020).

Applications in Organic Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of interest in organic synthesis and pharmaceutical research. Their utility in constructing complex molecules with potential biological activities demonstrates the compound's significance in synthetic organic chemistry (Wu, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential uses. This could involve laboratory experiments to test its reactivity, stability, and biological activity .

properties

IUPAC Name

1-[3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(21)14-4-3-5-15(10-14)19-18-20-17(11-23-18)13-6-8-16(22-2)9-7-13/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICVFBLDHUIOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)-1-ethanone

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